3,4,5-trimethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide
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Description
3,4,5-trimethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H17N3O8S2 and its molecular weight is 479.48. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
- Thiazole derivatives, including those with trimethoxy substitutions, have demonstrated significant antimicrobial activity. This includes activity against both Gram-positive and Gram-negative species, as well as antifungal activity against species like Candida albicans and Aspergillus niger. Studies show that trimethoxy substituted derivatives possess better activity compared to dimethoxy and monomethoxy substitutes (Chawla, 2016).
Anticancer Properties
- Certain thiazole benzamide derivatives have been synthesized and evaluated for their anticancer properties. These compounds, including those with trimethoxy phenyl groups, have shown moderate to excellent activity against various cancer cell lines such as breast, lung, colon, and ovarian cancer. Some derivatives have even exhibited higher activity than reference drugs like etoposide (Ravinaik et al., 2021).
Carbonic Anhydrase Inhibition
- Thiazole benzene sulfonamides, including trimethoxy variants, have been found to inhibit carbonic anhydrase isoenzymes effectively. These compounds demonstrate superior inhibitory activity than reference drugs, making them potential candidates for further medical research (Kucukoglu et al., 2016).
Antitubercular Agents
- Certain sulfonyl derivatives containing thiazole structures have been synthesized and tested for their antitubercular properties. These compounds have shown promise in inhibiting the Mycobacterium tuberculosis, suggesting their potential use as antitubercular agents (Suresh Kumar et al., 2013).
Antioxidant Properties
- Novel thiazole derivatives with trimethoxy groups have been synthesized and evaluated for their in vitro antioxidant properties. Some of these compounds have shown potent antioxidant activity, which is crucial for various therapeutic applications (Jaishree et al., 2012).
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O8S2/c1-28-14-8-11(9-15(29-2)17(14)30-3)18(23)21-19-20-10-16(31-19)32(26,27)13-6-4-12(5-7-13)22(24)25/h4-10H,1-3H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVWBICMYWVSPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.